1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
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Description
1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride, also known as CGP 12177, is a selective β-adrenoceptor antagonist used in scientific research. It was first synthesized in 1977 by GlaxoSmithKline and has since been widely used in various research studies due to its unique properties.
Scientific Research Applications
Synthesis of Labeled Compounds
Research has demonstrated the use of similar compounds in the synthesis of labeled molecules, particularly as phosphodiesterase 4 inhibitors. For instance, the synthesis of [(14)C]-labeled compounds for use in tracing metabolic pathways and studying the pharmacokinetics of drugs highlights the utility of such chlorophenoxyethoxy derivatives in scientific research (Ochi et al., 2014).
Complex Formation and Chelation
Compounds with chlorophenoxyethoxy and pyridinyl motifs have been investigated for their ability to form complexes with metals, revealing their potential in developing new metal-based drugs or catalytic agents. For example, complexes of the {ReVOX2}+ core with single amino acid chelate derivatives were studied, indicating the compound's versatility in coordination chemistry and its implications in medicinal chemistry (Wei et al., 2005).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of bidentate chalcone ligands and their complexes, including those with pyridin-2-yl motifs, have been extensively studied. This research sheds light on the potential use of these compounds in developing new therapeutic agents with antimicrobial and antioxidant properties (Gaber et al., 2018).
Electrochromic and Ion Receptor Properties
Derivatives of pyridinyl compounds have been explored for their electrochromic and ion receptor properties, indicating their application in developing advanced materials for electronic and sensor technologies. This includes studies on polymers based on similar structures for metal detection and recovery, showcasing their potential in environmental monitoring and remediation efforts (Mert et al., 2013).
properties
IUPAC Name |
1-[2-(4-chlorophenoxy)ethoxy]-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S.ClH/c17-13-4-6-15(7-5-13)21-10-9-20-11-14(19)12-22-16-3-1-2-8-18-16;/h1-8,14,19H,9-12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRAASYITITNTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(COCCOC2=CC=C(C=C2)Cl)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride |
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